2,6-Dichloro-4-(hydroxymethyl)phenol

Catalog No.
S706049
CAS No.
22002-17-1
M.F
C7H6Cl2O2
M. Wt
193.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-(hydroxymethyl)phenol

CAS Number

22002-17-1

Product Name

2,6-Dichloro-4-(hydroxymethyl)phenol

IUPAC Name

2,6-dichloro-4-(hydroxymethyl)phenol

Molecular Formula

C7H6Cl2O2

Molecular Weight

193.02 g/mol

InChI

InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2

InChI Key

SQKUSGDAQJJKBT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CO

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CO

2,6-Dichloro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6Cl2O2. It features a phenolic structure with two chlorine atoms located at the 2 and 6 positions and a hydroxymethyl group at the 4 position. This compound is notable for its potential applications in various fields, including pharmaceuticals and agriculture, due to its unique chemical properties and biological activities .

  • Hydroxymethylation: The hydroxymethyl group can participate in further reactions to form more complex structures.
  • Halogenation: The chlorine atoms are reactive and can participate in substitution reactions, allowing for further derivatization of the compound.
  • Reduction: The compound can be reduced to form derivatives such as amines through catalytic processes, typically involving metal catalysts like palladium or platinum .

Research indicates that 2,6-dichloro-4-(hydroxymethyl)phenol exhibits notable biological activities. It has been studied for its:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for use in disinfectants and preservatives.
  • Antioxidant Activity: Its structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress in biological systems .
  • Phytotoxicity: Some studies have suggested that this compound may inhibit plant growth, indicating potential applications in herbicides .

Several methods exist for synthesizing 2,6-dichloro-4-(hydroxymethyl)phenol:

  • Formaldehyde Reaction: One common method involves reacting formaldehyde with 2,4-dichlorophenol under acidic conditions to introduce the hydroxymethyl group at the para position.
  • Chlorination of Phenolic Compounds: Chlorination of appropriate phenolic precursors can yield 2,6-dichloro derivatives, which can then be further modified to introduce the hydroxymethyl group .
  • Catalytic Hydrogenation: This method involves the hydrogenation of related nitro compounds to yield amino derivatives, which can then be converted to hydroxymethyl derivatives through various chemical transformations .

The applications of 2,6-dichloro-4-(hydroxymethyl)phenol are diverse:

  • Agricultural Chemicals: Its herbicidal properties make it suitable for use in agricultural formulations.
  • Antimicrobial Agents: Due to its effectiveness against bacteria and fungi, it is used in disinfectants and preservatives.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other chemicals and pharmaceuticals .

Studies on the interactions of 2,6-dichloro-4-(hydroxymethyl)phenol with biological systems have revealed important insights:

  • Synergistic Effects with Other Antimicrobials: Research indicates that when combined with other antimicrobial agents, it may enhance their efficacy against resistant strains .
  • Toxicological Assessments: Evaluations of its toxicity profile have been conducted to ensure safety in potential applications, particularly in agricultural settings.

Several compounds share structural similarities with 2,6-dichloro-4-(hydroxymethyl)phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,6-Dibromo-4-(hydroxymethyl)phenolContains bromine instead of chlorineExhibits different biological activity profiles
2,6-Di-tert-butyl-4-methylphenolDifferent substituents on the aromatic ringWidely used as an antioxidant in food products
2,6-DichloroanilineAmino group instead of hydroxymethylUsed primarily as an intermediate in dye synthesis

Each of these compounds exhibits unique properties and applications that differentiate them from 2,6-dichloro-4-(hydroxymethyl)phenol. The presence of different halogens or functional groups significantly alters their chemical behavior and biological activities.

XLogP3

1.9

Wikipedia

2,6-Dichloro-4-(hydroxymethyl)phenol

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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